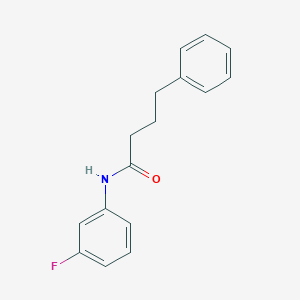

N-(3-fluorophenyl)-4-phenylbutanamide

Description

N-(3-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-fluorophenyl group at the nitrogen atom and a phenyl group at the terminal carbon (Fig. 1). The fluorine atom at the meta position of the aromatic ring introduces unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Propriétés

Formule moléculaire |

C16H16FNO |

|---|---|

Poids moléculaire |

257.3 g/mol |

Nom IUPAC |

N-(3-fluorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

Clé InChI |

QJYBOPNJWDEQQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

SMILES canonique |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in halogen type, substituent positions, and additional functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position: The 3-fluorophenyl group in the target compound likely optimizes interactions with biological targets compared to 2- or 4-substituted analogs. For example, in piperidinoethylesters of phenylcarbamic acids, 3- and 4-substituted derivatives exhibited higher inhibitory activity on photosynthesis than 2-substituted isomers . Positional isomerism (e.g., 3- vs. 4-fluorophenyl) can drastically alter binding affinity. The meta-fluorine in this compound may enhance dipole interactions or reduce steric hindrance compared to para-substituted analogs .

Halogen Effects: Fluorine (electronegative, small) improves metabolic stability and bioavailability compared to chlorine (larger, lipophilic).

Functional Group Modifications: Phenoxy vs. Phenyl: The dichlorophenoxy group in N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide increases lipophilicity (logP ~4.8), favoring pesticidal applications, whereas the phenyl group in the target compound may prioritize CNS interactions . Dimethylamino groups (e.g., in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide) introduce basicity, enhancing water solubility (logP ~1.2) and altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.